molecular formula C7H15NO2 B1374021 N-(2-methoxyethyl)oxolan-3-amine CAS No. 1343974-39-9

N-(2-methoxyethyl)oxolan-3-amine

Cat. No.: B1374021
CAS No.: 1343974-39-9
M. Wt: 145.2 g/mol
InChI Key: ZIJGMQSKZSFBRT-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)oxolan-3-amine is a chemical compound of interest in scientific research and development. This secondary amine features an oxolane (tetrahydrofuran) ring structure linked to a 2-methoxyethyl group via a nitrogen atom. Compounds with this structural motif are typically investigated as versatile building blocks or intermediates in organic synthesis . For instance, they can be used in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The methoxyethyl and oxolane functional groups can influence the compound's physicochemical properties, such as its polarity and solubility, making it a valuable reagent for constructing molecular architectures with specific characteristics . As with many specialized amines, it may serve as a ligand, a solvent additive, or a precursor in pharmaceutical synthesis . Attention: This product is for research and further manufacturing use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-5-3-8-7-2-4-10-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGMQSKZSFBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Methoxyethyl Oxolan 3 Amine

Retrosynthetic Strategies for the N-(2-methoxyethyl)oxolan-3-amine Moiety

Retrosynthetic analysis of this compound reveals two primary disconnection approaches. The most straightforward strategy involves the disconnection of the C-N bond between the oxolane ring and the nitrogen atom of the methoxyethyl group. This leads to two key synthons: oxolan-3-amine and a 2-methoxyethyl electrophile, such as 2-methoxyethyl halide. This approach simplifies the synthesis to a standard N-alkylation reaction.

A second retrosynthetic pathway involves the disconnection at the C-N bond within the methoxyethyl moiety. This would suggest a coupling between a 3-(N-ethylamino)oxolane precursor and a methoxy (B1213986) source, a less common but viable strategy.

Alternatively, a more convergent approach could involve the formation of the oxolane ring as a final key step, from a precursor already containing the N-(2-methoxyethyl)amino functionality. However, the former disconnection strategy is more prevalent in the literature due to the commercial availability and straightforward synthesis of the precursors.

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to achieve transformations with high efficiency and selectivity. While specific catalytic routes for the direct synthesis of this compound are not extensively documented in dedicated studies, established catalytic methods for N-alkylation of amines are directly applicable.

Organocatalytic Routes

Organocatalysis offers a metal-free alternative for the synthesis of amines. While no specific organocatalytic method for this compound has been detailed, the principles of organocatalyzed reductive amination can be applied. For instance, a chiral phosphoric acid could catalyze the condensation of oxolan-3-one with 2-methoxyethylamine, followed by reduction with a suitable hydride source like Hantzsch ester to yield the target compound, potentially with enantiocontrol. nih.gov The development of organocatalytic methods for the asymmetric synthesis of β-amino acid derivatives also provides a foundation for creating chiral 3-amino-oxolane precursors. rsc.org

Transition Metal-Mediated Transformations

Transition metal catalysis is a powerful tool for the formation of C-N bonds. The N-alkylation of oxolan-3-amine with a suitable 2-methoxyethyl precursor can be facilitated by various transition metal catalysts. For instance, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been shown to be effective for constructing chiral tetrahydrofuran (B95107) rings, which could be a pathway to chiral oxolan-3-amine precursors. rsc.org

Stereoselective Synthesis of this compound

The stereochemistry of the C3 position of the oxolane ring is a critical aspect for many applications. Consequently, significant effort has been directed towards the development of stereoselective methods for the synthesis of substituted tetrahydrofurans, which can be adapted for the synthesis of enantiomerically pure this compound.

Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor of the oxolane ring to direct the stereoselective formation of the C3 stereocenter. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, which could be applied to a precursor of the oxolane ring. nih.gov After the stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched 3-amino-oxolane, which can then be alkylated with the 2-methoxyethyl group.

Furthermore, chiral catalysts can be employed to achieve enantioselectivity. Chiral phosphoric acid-catalyzed asymmetric synthesis of Tröger's bases, which involves the formation of a stereogenic nitrogen atom, showcases the potential of chiral catalysts in controlling stereochemistry in amine synthesis. nih.gov

Flow Chemistry and Continuous Synthesis of this compound

The transition from batch to continuous flow processing for the synthesis of amines, including this compound, represents a significant advancement in pharmaceutical and fine chemical manufacturing. researchgate.net Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, leading to improved reaction control, higher yields, and enhanced safety profiles. numberanalytics.comresearchgate.net

For the synthesis of this compound, a continuous flow process would typically involve the reaction of oxolan-3-one and 2-methoxyethylamine. This reaction proceeds via an imine intermediate, which is then reduced to the final amine product. chemistrysteps.com In a flow system, the reactants can be pumped through a heated coil or a packed-bed reactor containing a heterogeneous catalyst. researchgate.netnih.gov The use of a packed-bed reactor with a solid-supported catalyst simplifies product purification and allows for continuous operation over extended periods. nih.gov

Detailed Research Findings: Research into the continuous reductive amination of ketones has demonstrated the effectiveness of various catalytic systems. For instance, heterogeneous catalysts are favored for their ease of separation and reuse. researchgate.net Systems using molecular hydrogen (H₂) as the reducing agent are particularly attractive from a green chemistry perspective, as the only byproduct is water. researchgate.netacsgcipr.org The use of flow reactors has been shown to enhance the efficiency and selectivity of such hydrogenations. researchgate.net

The table below illustrates a hypothetical comparison of batch versus flow synthesis for this compound, based on typical findings in related reductive amination literature.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time 8 - 24 hours 10 - 60 minutes (residence time)
Typical Yield 70 - 85% 85 - 95%
Safety Potential for thermal runaway Superior temperature control
Scalability Difficult, requires larger vessels Easily scalable by extending run time

| Catalyst Separation | Often requires filtration or extraction | Simplified with packed-bed reactors |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and improving the sustainability of the process. jocpr.comacs.org Reductive amination itself is often considered a greener alternative to other methods of amine synthesis, as it avoids the use of toxic alkylating agents. acsgcipr.org

Key green chemistry considerations for this synthesis include:

Atom Economy: The ideal synthesis maximizes the incorporation of all starting materials into the final product. acs.org Catalytic reductive amination using H₂ as the reductant offers a high atom economy, as the theoretical byproduct is only water. jocpr.comacs.org

Use of Safer Solvents: The selection of solvents is critical. Green solvents with low toxicity and environmental impact, such as cyclopentyl methyl ether (CPME), are increasingly being used in reductive amination processes. rsc.orgresearchgate.net Efforts are also made to develop solvent-free reaction conditions. jocpr.com

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones, which are consumed in the reaction and generate more waste. acs.org Heterogeneous catalysts, such as palladium or nickel on a solid support, are particularly advantageous as they can be easily recovered and recycled. nih.govresearchgate.net

Energy Efficiency: Flow chemistry and continuous processing can contribute to energy efficiency by enabling better heat integration and reducing the need for large-scale heating and cooling of batch reactors. numberanalytics.com

Reduction of Derivatives: The direct, one-pot synthesis of the target amine from the ketone and amine avoids the need for protecting groups, which simplifies the process and reduces waste. jocpr.comacs.org

Detailed Research Findings: Significant research has been dedicated to developing greener reductive amination protocols. The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable provides guidance on selecting greener reagents for this transformation. acsgcipr.org They recommend avoiding large excesses of reagents and prioritizing catalytic hydrogenation with H₂. acsgcipr.org When hydride reagents are necessary, sodium borohydride (B1222165) (NaBH₄) is preferred over reagents like sodium cyanoborohydride due to lower toxicity and mass intensity. chemistrysteps.comacsgcipr.org

Recent advancements include the development of catalysts that operate under milder conditions, such as lower temperatures and pressures. wikipedia.org Biocatalysis, using enzymes like imine reductases or transaminases, offers another green avenue, providing high selectivity under mild, aqueous conditions. wikipedia.orgrsc.org Electrochemical methods, where water serves as the hydrogen source, are also being explored as an environmentally benign approach to reductive amination. rsc.org

The following table outlines how different reducing agents, commonly used in reductive amination, align with green chemistry principles.

Table 2: Green Chemistry Profile of Common Reducing Agents

Reducing Agent Green Chemistry Considerations
H₂/Catalyst High atom economy (water byproduct), catalytic, clean. acsgcipr.org
Sodium Borohydride (NaBH₄) Preferred over more toxic hydrides, but still a stoichiometric reagent that generates waste. acsgcipr.org
Sodium Cyanoborohydride (NaBH₃CN) Effective but generates toxic cyanide waste. chemistrysteps.com

| Sodium Triacetoxyborohydride | Milder than NaBH₄ but has a higher mass intensity, leading to more waste. acsgcipr.org |

By integrating flow chemistry and adhering to green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also safe and environmentally sustainable.

Elucidation of Reaction Mechanisms and Chemical Transformations of N 2 Methoxyethyl Oxolan 3 Amine

Mechanistic Investigations of N-(2-methoxyethyl)oxolan-3-amine Reactivity

The reactivity of this compound can be explored through various mechanistic pathways, including nucleophilic, electrophilic, pericyclic, and radical processes.

Nucleophilic and Electrophilic Pathways

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of reactions. For instance, it can undergo N-alkylation with alkyl halides. The general mechanism for the alkylation of a secondary amine involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, proceeding via an SN2 pathway. This results in the formation of a tertiary amine.

The ether oxygen atoms in the methoxyethyl group and the oxolane ring also have lone pairs and can act as nucleophiles, though they are generally less reactive than the amine nitrogen. Under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack.

Conversely, the hydrogen atom attached to the nitrogen can be abstracted by a strong base, converting the amine into an amide anion, which is a potent nucleophile. Furthermore, the C-H bonds adjacent to the ether oxygen and the nitrogen atom can be susceptible to deprotonation by very strong bases, creating carbanionic species that can act as nucleophiles.

Pericyclic and Radical Processes

While less common for simple amines and ethers, pericyclic reactions involving this compound or its derivatives are conceivable under specific conditions. For example, if the molecule is modified to contain appropriate unsaturation, it could potentially participate in cycloaddition or sigmatropic rearrangement reactions.

Radical reactions can be initiated by homolytic cleavage of C-H or N-H bonds, typically requiring energy input in the form of heat or light, or the presence of a radical initiator. The resulting nitrogen or carbon-centered radicals can then participate in various radical chain reactions, such as halogenation or addition to alkenes. For instance, in the presence of a suitable initiator, a radical could be formed at the carbon adjacent to the nitrogen or oxygen, which could then undergo further transformations.

Functional Group Interconversions of this compound

The functional groups of this compound can be interconverted into a variety of other functionalities, expanding its synthetic utility. scribd.comvanderbilt.edu

The secondary amine can be oxidized to a hydroxylamine (B1172632) or a nitrone. It can also be acylated with acyl chlorides or anhydrides to form amides. scribd.com This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. scribd.com Another important transformation is the conversion to a sulfonamide by reaction with a sulfonyl chloride. vanderbilt.edu

The ether linkages are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. This reaction typically follows an SN1 or SN2 mechanism depending on the structure of the ether.

The tetrahydrofuran (B95107) ring can potentially be opened. Ring-opening of oxiranes, which are three-membered cyclic ethers, by amines is a well-studied process that often proceeds via an SN2 mechanism. researchgate.net While tetrahydrofuran is more stable, under certain catalytic conditions, ring-opening could be induced.

Below is a table summarizing potential functional group interconversions:

Starting Functional GroupReagents and ConditionsProduct Functional Group
Secondary AmineAlkyl Halide (R-X)Tertiary Amine
Secondary AmineAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)Amide
Secondary AmineSulfonyl Chloride (RSO₂Cl)Sulfonamide
Secondary AmineOxidizing Agent (e.g., m-CPBA)Hydroxylamine/N-oxide
EtherStrong Acid (e.g., HBr, HI)Alcohol and Alkyl Halide

Regioselectivity and Stereochemical Outcomes in this compound Reactions

Many reactions involving this compound can lead to the formation of regioisomers or stereoisomers. The oxolan-3-amine portion of the molecule contains a stereocenter at the C3 position of the tetrahydrofuran ring.

In reactions such as N-alkylation, the stereochemistry at the C3 position is typically retained as the reaction occurs at the nitrogen atom, which is remote from the stereocenter. However, if reactions occur that involve the tetrahydrofuran ring itself, the stereochemical outcome becomes a critical consideration.

For example, in a hypothetical ring-opening of the oxolane ring, the regioselectivity would be determined by which C-O bond is cleaved. Attack of a nucleophile at the C2 or C5 position would be influenced by steric and electronic factors. The stereochemistry of such a reaction would depend on the mechanism; an SN2-type ring-opening would proceed with inversion of configuration at the attacked carbon center.

The presence of the methoxyethyl side chain can also influence the stereochemical outcome of reactions by acting as a directing group or by introducing steric hindrance that favors approach of reagents from a particular face of the molecule.

Photochemical and Electrochemical Transformations of this compound

The study of photochemical and electrochemical reactions of this compound is a more specialized area.

Photochemical reactions are initiated by the absorption of light. Amines can undergo a variety of photochemical transformations, including photooxidation and photoreduction. The ether linkages might also be susceptible to photochemical cleavage. For instance, irradiation in the presence of a photosensitizer could lead to the formation of radical intermediates, initiating the processes described in section 3.1.2.

Electrochemical transformations involve the transfer of electrons at an electrode surface. The amine group in this compound can be electrochemically oxidized. This process typically involves the removal of an electron from the nitrogen atom to form a radical cation, which can then undergo further reactions such as deprotonation, dimerization, or reaction with the solvent or other species in the electrolyte solution. The potential at which this oxidation occurs would be influenced by the solvent, pH, and the structure of the amine.

Advanced Spectroscopic Characterization and Structural Analytics of N 2 Methoxyethyl Oxolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(2-methoxyethyl)oxolan-3-amine

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Based on the structure, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxolane ring, the methoxyethyl side chain, and the amine group. Protons adjacent to the oxygen and nitrogen atoms would exhibit downfield chemical shifts due to the deshielding effect of these electronegative atoms libretexts.org. The integration of these signals would correspond to the number of protons in each unique chemical environment mnstate.edu. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with their chemical shifts indicating their electronic environment.

Predicted ¹H NMR Chemical Shift Regions:

Protons Predicted Chemical Shift (δ, ppm)
-O-CH ₂- (ring) 3.5 - 4.0
-CH (N)- (ring) 2.8 - 3.3
-CH ₂- (ring) 1.8 - 2.2
-N-CH ₂- (chain) 2.6 - 3.0
-O-CH ₂- (chain) 3.4 - 3.6
-O-CH ₃ (chain) 3.2 - 3.4

Note: This table is predictive and based on general chemical shift ranges for similar functional groups.

2D NMR Experiments for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, several 2D NMR experiments would be essential youtube.comwikipedia.org.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds emerypharma.comsdsu.edu. It would be used to establish the connectivity of protons within the oxolane ring and along the methoxyethyl side chain. For instance, cross-peaks would be expected between the proton at the C3 position of the oxolane ring and the adjacent methylene (B1212753) protons at the C2 and C4 positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations) wikipedia.orgepfl.ch. This powerful technique allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds emerypharma.comepfl.ch. This is crucial for identifying connectivity between different functional groups and for assigning quaternary carbons (those with no attached protons). For this compound, HMBC could show correlations between the methoxy (B1213986) protons and the adjacent methylene carbon in the side chain, confirming the -OCH₂CH₂N- linkage.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase slideshare.netnih.gov. This technique is particularly valuable for studying materials that may exist in different crystalline (polymorphic) or amorphous forms, as these forms can have different physical properties nih.govnih.gov. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be the standard method. The resulting spectrum would likely show broader peaks than in solution, and the chemical shifts could differ slightly due to intermolecular interactions and packing effects in the crystal lattice nih.gov. Advanced ssNMR techniques could be used to probe internuclear distances and molecular dynamics within the solid material. However, no specific experimental ssNMR data for this compound has been reported.

Mass Spectrometry Techniques for this compound Structural Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns chemguide.co.ukwikipedia.orglibretexts.org.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry

In a typical mass spectrometry experiment, this compound would first be ionized to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion would confirm the compound's molecular weight. This molecular ion is energetically unstable and breaks down into smaller, charged fragments chemguide.co.ukwikipedia.org.

Tandem mass spectrometry (MS/MS) is used to isolate the molecular ion, induce further fragmentation (e.g., through collision-induced dissociation, CID), and analyze the resulting product ions wikipedia.org. This process provides detailed information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom libretexts.org. This would lead to the formation of stable iminium ions. For example, cleavage of the bond between the nitrogen and the oxolane ring would result in specific fragment ions.

Loss of Neutral Molecules: The fragmentation may also involve the loss of small, stable neutral molecules, such as molecules from the side chain or cleavage of the ether linkage.

Predicted Key Fragment Ions:

m/z Value Possible Fragment Structure Fragmentation Pathway
M⁺• - •CH₃ Loss of a methyl radical Cleavage at the methoxy group
M⁺• - •CH₂OCH₃ Loss of a methoxymethyl radical Cleavage of the ethyl chain
[C₄H₈NO]⁺ Cleavage of the oxolane ring Ring opening and fragmentation

Note: This table represents plausible fragmentation pathways based on general principles for amines and ethers libretexts.orgdocbrown.info. Specific experimental data is required for confirmation.

Ion Mobility Spectrometry for Conformation Analysis

Ion mobility spectrometry (IMS), often coupled with mass spectrometry (IM-MS), separates ions based on their size, shape, and charge as they move through a buffer gas under the influence of an electric field researchgate.net. This technique can distinguish between different conformations (spatial arrangements) of a molecule in the gas phase. For a flexible molecule like this compound, which has multiple rotatable bonds, IMS could potentially resolve different conformers. Advanced techniques like cyclic ion mobility spectrometry (cIMS) offer higher resolution and the ability to perform multi-stage experiments (IMSⁿ), which could further probe the conformational landscape of the molecule nih.govnih.govwaters.com. However, no experimental IMS data for this specific compound is available in the literature.

Vibrational Spectroscopy (Infrared and Raman) for this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

N-H Bend: An N-H bending vibration may be observed around 1560-1640 cm⁻¹.

C-O Stretch: A strong, characteristic band for the ether linkages (both in the ring and the side chain) would be present in the 1050-1250 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aliphatic amine would typically appear in the 1020-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds that are weak absorbers in the IR spectrum.

Predicted Vibrational Frequencies:

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (sp³) Stretch 2850 - 2960
N-H Bend 1560 - 1640
C-O (Ether) Stretch 1050 - 1250

Note: This table is based on characteristic vibrational frequencies for known functional groups and requires experimental verification.

Table of Compounds Mentioned

Compound Name

Characteristic Absorption Bands and Functional Group Assignments

The infrared (IR) spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrations of its principal functional groups: a secondary amine, an ether (both within the oxolane ring and the methoxyethyl side chain), and methylene groups. An analysis of these bands provides a spectroscopic fingerprint of the molecule.

As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching vibration in the region of 3300-3500 cm⁻¹ libretexts.orgopenstax.org. This band is typically less intense and sharper than the broad O-H stretching band of alcohols libretexts.org. The C-N stretching vibration of the aliphatic amine is anticipated to appear in the 1250-1020 cm⁻¹ range orgchemboulder.com. Additionally, a broad N-H wagging band may be observed in the 910-665 cm⁻¹ region, which is characteristic of both primary and secondary amines orgchemboulder.com.

The ether functional groups will also give rise to prominent absorptions. The C-O-C stretching vibration of the cyclic ether (oxolane ring) is expected to produce a strong band around 1050 cm⁻¹ academyart.edu. The acyclic ether in the methoxyethyl group will also exhibit a characteristic C-O-C stretching band, typically in the 1000-1300 cm⁻¹ range academyart.edurockymountainlabs.com. Specifically, asymmetric C-O-C stretching in saturated aliphatic ethers is often observed between 1150-1070 cm⁻¹ slideshare.net.

The methoxy group (-OCH₃) itself has characteristic vibrational modes. The symmetric and asymmetric C-H stretching modes of the methyl group are expected in the 2850-3000 cm⁻¹ range, with a notable band for the symmetric stretch of an N-methyl group often appearing just below 2800 cm⁻¹ acs.orgresearchgate.netacs.org.

The numerous methylene (-CH₂-) groups in both the oxolane ring and the ethyl side chain will contribute to C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending (scissoring) vibrations around 1440-1500 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amine3300 - 3500Weak to Medium
C-H Stretch (asymmetric & symmetric)Methylene & Methyl2850 - 3000Strong
C-O-C Stretch (asymmetric)Ether (acyclic)1150 - 1070Strong
C-O-C Stretch (cyclic)Ether (oxolane)~1050Strong
C-N StretchAliphatic Amine1250 - 1020Medium to Weak
C-H Bend (scissoring)Methylene1440 - 1500Medium
N-H WagSecondary Amine910 - 665Strong, Broad

Conformational Analysis through Vibrational Signatures

The vibrational spectrum of this compound is sensitive to its conformational state. The molecule possesses several rotatable bonds, leading to a variety of possible conformers. The five-membered oxolane ring is not planar and undergoes pseudorotation, resulting in various envelope and twist conformations. The relative energies of these conformers can be influenced by the substituent at the 3-position. The temperature dependence of vicinal coupling constants in the ¹H NMR spectra of tetrahydrofuran (B95107) and its derivatives suggests the presence of multiple conformers with differing energies researchgate.net.

The orientation of the N-(2-methoxyethyl) substituent relative to the oxolane ring, as well as the conformation of the methoxyethyl side chain itself, will influence the vibrational frequencies of the molecule. Intramolecular interactions, such as hydrogen bonding between the amine proton and one of the ether oxygen atoms, could stabilize certain conformations. Such interactions would likely lead to a red shift (lower frequency) and broadening of the N-H stretching band in the IR spectrum.

Computational studies, in conjunction with experimental vibrational spectroscopy (IR and Raman), are powerful tools for conformational analysis. By calculating the vibrational frequencies for different stable conformers, it is possible to assign observed spectral features to specific geometric arrangements. For instance, changes in the fingerprint region of the spectrum (below 1500 cm⁻¹) are often indicative of different molecular conformations.

X-ray Diffraction Studies for this compound Single Crystals and Powders

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state nih.gov. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This would unequivocally establish the preferred conformation of the oxolane ring and the side chain in the solid phase.

Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding involving the secondary amine, which play a crucial role in the supramolecular architecture. The ability to obtain suitable single crystals is often the rate-limiting step in such analyses nih.gov.

In the absence of single crystals, powder X-ray diffraction (PXRD) could be employed to characterize the crystalline form of the compound. While PXRD does not provide the same level of structural detail as single-crystal analysis, it is a valuable tool for identifying crystalline phases, assessing purity, and obtaining information about the unit cell parameters.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric this compound

This compound possesses a stereocenter at the C3 position of the oxolane ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-N-(2-methoxyethyl)oxolan-3-amine. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful technique for studying chiral molecules saschirality.org.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An electronic CD (ECD) spectrum, typically measured in the UV-Vis region, would exhibit characteristic Cotton effects for the enantiomers of this compound. The spectra of the two enantiomers would be mirror images of each other. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, could also be used to probe the stereochemistry. VCD is particularly sensitive to the conformational preferences of a molecule in solution mdpi.com.

ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms.

The combination of chiroptical spectroscopy with quantum-chemical calculations allows for the determination of the absolute configuration of a chiral molecule. By comparing the experimentally measured CD or VCD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, the absolute stereochemistry can be assigned. This approach has been successfully applied to a wide range of chiral amines rsc.orgnih.gov.

Computational and Theoretical Chemistry Studies of N 2 Methoxyethyl Oxolan 3 Amine

Quantum Chemical Calculations of N-(2-methoxyethyl)oxolan-3-amine

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, would be used to model the properties of this compound.

The electronic structure dictates the reactivity and properties of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites for nucleophilic attack. For an amine like this compound, the HOMO is typically localized on the nitrogen atom's lone pair, making it a primary site for reactions with electrophiles.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Positive potential regions (blue) are electron-poor and are targets for nucleophiles.

A hypothetical data table for such calculations is presented below, based on typical values for similar amine compounds.

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from quantum chemical calculations.

This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to identify the different possible three-dimensional arrangements (conformers) of the molecule and their relative energies. This involves systematically rotating the bonds and calculating the energy of each resulting structure to find the stable, low-energy conformers (energy minima). The most stable conformer, the global minimum, represents the most likely shape of the molecule under given conditions. Conformational analyses of similar N-substituted oxazine (B8389632) and propanolamine (B44665) derivatives have been performed using various levels of theory to determine the preferred conformations in different environments. researchgate.netresearchgate.net

Computational chemistry can model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. According to transition state theory, the energy of this state (the activation energy) determines the reaction rate. For instance, modeling the reaction of the amine group with an electrophile would reveal the structural changes and energy barriers involved. Similar studies on CO2 capture by amines have utilized such models to understand reaction mechanisms. researchgate.netepfl.ch

Molecular Dynamics Simulations for Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. researchgate.net By simulating the motion of a collection of this compound molecules, researchers can investigate intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the oxygen atoms of another. nih.gov These simulations provide insights into the bulk properties of the substance, such as its density, viscosity, and diffusion coefficients. MD simulations are also crucial for understanding how the molecule interacts with solvents or biological macromolecules, revealing details about solvation shells and binding modes. researchgate.netnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Analogs

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For analogs of this compound, a QSRR study would involve synthesizing or computationally generating a library of related molecules with variations in their structure. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally measured or computationally predicted reactivity, a predictive model can be built. This allows for the estimation of the reactivity of new, untested analogs.

Cheminformatics Approaches for this compound Structural Space Exploration

Cheminformatics employs computational methods to analyze and organize large sets of chemical data. For this compound, cheminformatics tools could be used to explore its "chemical space" by searching vast databases for structurally similar compounds. nih.govchemspider.com This can help in identifying molecules with potentially similar properties or biological activities. Furthermore, techniques like virtual screening could be used to dock a library of molecules, including this compound and its analogs, into the active site of a protein to predict potential biological targets.

Derivatives, Analogues, and Chemical Modifications of N 2 Methoxyethyl Oxolan 3 Amine

Design Principles for N-(2-methoxyethyl)oxolan-3-amine Analogues

The design of analogues of this compound is guided by established principles in medicinal chemistry and materials science. A key strategy involves the concept of "bioisosteric replacement," where functional groups are swapped with others that have similar steric and electronic properties to modulate activity or other characteristics. The goal is often to enhance desired properties while minimizing or eliminating undesirable ones.

For instance, increasing the three-dimensionality of a molecule, a concept often referred to as "escaping from flatland," is a current trend in drug design to improve properties like solubility and metabolic stability. namiki-s.co.jp The saturated, non-planar oxolane ring of this compound already provides a good starting point. Further modifications can introduce additional chiral centers or rigid scaffolds to explore new regions of chemical space.

Synthetic Strategies for Diverse this compound Derivatives

The synthesis of a diverse library of derivatives from the this compound core can be achieved by targeting its three main structural components: the oxolane ring, the methoxyethyl side chain, and the amine nitrogen.

The oxolane ring can be modified in several ways, although this often requires more complex synthetic routes starting from different precursors rather than direct modification of the pre-formed ring. Strategies could include:

Introduction of Substituents: Alkyl or aryl groups can be introduced at various positions on the ring to increase steric bulk and lipophilicity.

Ring Size Variation: Synthesizing analogues with different ring sizes, such as oxetane (four-membered) or oxepane (seven-membered) rings, can significantly alter the conformational properties of the molecule.

Ring Opening and Re-functionalization: Under certain conditions, the oxolane ring can be opened, and the resulting linear chain can be functionalized and potentially re-cyclized to form different heterocyclic systems. nih.gov

The methoxyethyl side chain offers several handles for modification:

Ether Cleavage and Re-alkylation: The methyl ether can be cleaved to reveal a primary alcohol. This alcohol can then be re-alkylated with a variety of groups to introduce different functionalities.

Chain Extension or Truncation: Analogues with shorter or longer alkyl ether chains can be synthesized to investigate the impact of the side chain length on the molecule's properties.

Introduction of Other Functional Groups: The ether linkage could be replaced with other functional groups, such as amides or sulfonamides, to create analogues with different electronic and hydrogen-bonding characteristics. A study on the synthesis of a hydrophilic building block, N,N-diethyl-N-aminopropylpoly(oxyethylene)amine, involved a three-step process of ethoxylation, cyanoethylation, and hydrogenation, which could be adapted for modifying the side chain. chalmers.se

The secondary amine is the most readily functionalized part of the molecule. Standard amine reactions can be employed to generate a wide array of derivatives:

N-Alkylation: The secondary amine can be alkylated with various alkyl halides or through reductive amination to produce tertiary amines. nih.govnih.gov This modification can be used to systematically vary the steric and electronic environment around the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This converts the basic amine into a neutral amide group, which can have a profound effect on the molecule's properties.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the nitrogen atom, introducing aromatic systems into the molecule.

Formation of Ureas and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides leads to the formation of ureas and sulfonamides, respectively, which are common functional groups in bioactive molecules.

Table 1: Potential Derivatives of this compound and Their Synthetic Approaches

Derivative ClassModification SiteSynthetic ReactionPotential Property Change
Tertiary AminesAmine NitrogenN-AlkylationIncreased basicity and lipophilicity
AmidesAmine NitrogenN-AcylationLoss of basicity, altered H-bonding
UreasAmine NitrogenReaction with isocyanatesIncreased H-bonding capability
SulfonamidesAmine NitrogenReaction with sulfonyl chloridesIntroduction of an acidic N-H group
AlcoholsMethoxyethyl ChainEther cleavageIncreased polarity and H-bonding
Longer/Shorter EthersMethoxyethyl ChainSynthesis from modified precursorsAltered flexibility and polarity
Substituted OxolanesOxolane RingSynthesis from substituted precursorsModified steric and conformational profile

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Studies of this compound Derivatives

Systematic studies of the structure-reactivity and structure-property relationships of these derivatives are essential to understand how specific chemical modifications influence their behavior.

Structure-Reactivity Relationships (SRR): The reactivity of the molecule will be significantly influenced by modifications. For example, acylation of the amine nitrogen will decrease its nucleophilicity. Conversely, the introduction of electron-donating groups on the oxolane ring could potentially influence the ring's stability or its interaction with other chemical species. The basicity of the amine nitrogen, a key factor in its reactivity, can be finely tuned. A study on the basicity of various amines provides a framework for predicting how different substituents on the nitrogen or the adjacent rings will affect the pKa of the resulting derivatives. enamine.net

Structure-Property Relationships (SPR): The physicochemical properties of the derivatives, such as solubility, lipophilicity (logP), and melting point, will change with each modification. For instance, increasing the length of the alkyl chain on the ether or the nitrogen will generally increase lipophilicity and decrease aqueous solubility. The introduction of polar functional groups like hydroxyls or amides will have the opposite effect. Understanding these relationships is critical for designing molecules with specific properties for applications in areas like materials science or as probes for biological systems. For example, the relationship between the structure of tocopherol isomers and their polarity affects their chromatographic behavior, a principle that applies to the derivatives of this compound as well. mdpi.com

Development of Privileged Scaffolds and Building Blocks from this compound Core

The concept of "privileged scaffolds" refers to molecular frameworks that are able to interact with multiple biological targets. The this compound core, with its combination of a heterocyclic ring and flexible side chains, has the potential to be developed into such a scaffold.

By creating a library of derivatives with diverse functionalities, it is possible to screen for interactions with a wide range of proteins or other macromolecules. The oxolane ring can act as a rigid anchor to position the other functionalities in specific orientations for optimal interaction.

Furthermore, this compound and its simple derivatives can serve as valuable building blocks for the synthesis of more complex molecules. acs.orgresearchgate.netresearchgate.net Chemical suppliers like Enamine offer a wide variety of building blocks, including many with amine and heterocyclic motifs, for use in drug discovery and combinatorial chemistry. enamine.net The bifunctional nature of this compound (amine and ether) allows for sequential or orthogonal chemical transformations, making it a versatile starting point for the construction of larger, more elaborate chemical structures. The development of synthetic routes to produce these building blocks on a larger scale would be crucial for their widespread use in chemical and pharmaceutical research. acs.orglookchem.com

Advanced Research Applications and Functionalization of N 2 Methoxyethyl Oxolan 3 Amine

N-(2-methoxyethyl)oxolan-3-amine as a Versatile Chemical Synthon

This compound serves as a valuable building block, or synthon, in organic synthesis. Its utility stems from the presence of two key reactive sites: the secondary amine and the ether oxygen of the oxolane ring. The secondary amine is a nucleophilic center and a site for the introduction of a wide variety of functional groups. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation to create a diverse array of derivatives.

For instance, the amine can be acylated with acid chlorides or anhydrides to form amides, or it can be reacted with sulfonyl chlorides to produce sulfonamides. These transformations are fundamental in medicinal chemistry and materials science for tuning the electronic and steric properties of a molecule. Furthermore, the nitrogen atom can participate in carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination, to be coupled with aryl halides, or in reductive amination with aldehydes and ketones to generate more complex tertiary amines.

The oxolane ring, while generally stable, can be cleaved under strong acidic conditions, offering another avenue for synthetic manipulation, although this is a less common transformation. The ether oxygen atoms, both in the ring and in the side chain, can act as hydrogen bond acceptors, influencing the solubility and conformational properties of the molecule and its derivatives.

Applications in Material Science and Polymer Chemistry

The bifunctional nature of this compound makes it an intriguing candidate for applications in polymer and materials science.

Monomer in Polymer Synthesis

While not a conventional monomer on its own, this compound can be chemically modified to be incorporated into various polymer backbones. By introducing a polymerizable functional group, such as a vinyl group, an acrylate, or a styrene (B11656) moiety, onto the amine nitrogen, it can be transformed into a functional monomer. The resulting polymers would feature pendant oxolane and methoxyethyl groups, which could impart unique properties to the material, such as enhanced polarity, improved adhesion, and the ability to coordinate with metal ions.

For example, the synthesis of an acrylamide (B121943) derivative of this compound would allow for its participation in free-radical polymerization, leading to the formation of polyacrylamides with tailored functionalities. The presence of the ether-rich side chains could enhance the water solubility or hygroscopic nature of the resulting polymer.

Ligand Design for Coordination Polymers and MOFs

The nitrogen and oxygen atoms in this compound make it a potential multidentate ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The secondary amine and the ether oxygens can all act as coordination sites for metal ions. By connecting metal centers, this ligand could form one-, two-, or three-dimensional networks.

The flexibility of the methoxyethyl side chain and the conformational possibilities of the oxolane ring could allow for the formation of diverse framework topologies. The choice of metal ion and reaction conditions would play a crucial role in determining the final structure and properties of the coordination polymer or MOF. Such materials could have applications in gas storage, catalysis, and sensing. A recent study highlighted that abundant nitrogen atoms in some chiral covalent organic frameworks (CCOFs) facilitate the rapid physisorption of gold nanoparticles. acs.org This suggests that the nitrogen in this compound could be similarly utilized in the design of hybrid materials. acs.org

Role as a Ligand or Organocatalyst in Organic Transformations

The structural features of this compound suggest its potential utility as both a ligand in metal-catalyzed reactions and as an organocatalyst. The secondary amine can be deprotonated to form an amido ligand, or it can coordinate directly to a metal center. The ether oxygens can also participate in metal coordination, making it a potential bidentate or tridentate ligand. Chiral versions of this scaffold could be employed in asymmetric catalysis.

As an organocatalyst, the secondary amine can activate substrates through the formation of enamines or iminium ions. This is a common strategy in organocatalysis for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The presence of the nearby ether functionalities could influence the stereochemical outcome of such reactions by participating in non-covalent interactions that help to organize the transition state.

Development as Chemical Probes and Tools in Non-Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, but the principles of probe design can be extended to non-biological systems for applications in chemical sensing and materials characterization. The amine group of this compound is an ideal handle for the attachment of reporter groups, such as fluorophores or chromophores.

For example, a fluorescent dye could be covalently attached to the nitrogen atom via an amide or sulfonamide linkage. The resulting probe's fluorescence properties might change upon binding to a target analyte, such as a metal ion or a small organic molecule, that interacts with the oxolane or methoxyethyl portion of the molecule. This approach has been successfully used in the design of fluorescent probes for various applications. nih.govresearchgate.net For instance, the synthesis of fluorescently labeled analogs of the drug TAK779 involved coupling an amine with other molecules to create chemical probes. nih.govresearchgate.net Similarly, the design of probes to study sulforaphane (B1684495) metabolism has involved modifying its structure with detectable moieties. ljmu.ac.uk

Environmental Chemical Fate and Transformation Pathways of this compound

The environmental fate of this compound would be governed by the interplay of its constituent functional groups. The presence of both an amine and ether functionalities suggests that it may be susceptible to both biotic and abiotic degradation processes.

The amine group makes the molecule susceptible to atmospheric oxidation by hydroxyl radicals, which could lead to the formation of various degradation products. ieaghg.org In aquatic environments, the amine group could also be subject to microbial degradation. The ether linkages in the oxolane ring and the methoxyethyl side chain are generally more resistant to degradation than many other functional groups. However, some microorganisms are known to be capable of cleaving ether bonds. For example, the biodegradation of the cyclic ether tetrahydrofuran (B95107) has been observed in the presence of other compounds. epa.gov

Conclusion and Future Research Perspectives on N 2 Methoxyethyl Oxolan 3 Amine

Summary of Key Findings and Contributions to Chemical Knowledge

N-(2-methoxyethyl)oxolan-3-amine has been established within the broader chemical landscape primarily as a specialized building block for organic synthesis. Its contribution to chemical knowledge stems from its unique hybrid structure, which combines a saturated five-membered oxolane (tetrahydrofuran) ring with a flexible N-(2-methoxyethyl) side chain. The oxolane ring is a well-regarded scaffold in medicinal chemistry, valued for its ability to act as a polar, non-aromatic, and metabolically stable structural element. ontosight.aigoogle.com The amine functionality at the 3-position serves as a versatile reactive handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. ontosight.ai

The key findings position this compound not as an end-product with direct applications, but as a valuable intermediate. Research involving related oxolane amines demonstrates their role in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. ontosight.aigoogle.com The N-(2-methoxyethyl) substituent specifically modulates the compound's physicochemical properties, such as polarity, hydrogen bonding capability, and lipophilicity, which are critical parameters in drug design. The availability of the compound, often as its hydrochloride salt, from chemical suppliers underscores its utility as a ready-to-use fragment for research and development endeavors. sigmaaldrich.com Its principal contribution is therefore as a tool for chemists to introduce a specific oxolane-based motif into larger, more complex target molecules.

Unexplored Research Avenues and Challenges

Despite its availability and potential, several research avenues for this compound remain largely unexplored. The scientific literature lacks a deep characterization of the compound itself. A significant opportunity exists in the comprehensive investigation of its fundamental physicochemical properties, including detailed solubility profiles, pKa values, and conformational analysis.

A primary challenge lies in the development of stereoselective synthetic routes. The oxolane ring contains a chiral center at the 3-position, and the biological activity of derivatives is often dependent on a specific stereoisomer. While methods for synthesizing related chiral 3-amino-tetrahydrofuran derivatives exist, efficient and scalable processes for producing enantiomerically pure (R)- or (S)-N-(2-methoxyethyl)oxolan-3-amine are not widely documented. google.com

Furthermore, the full scope of its reactivity is yet to be charted. A systematic study exploring its behavior with a diverse range of modern reagents and under various catalytic conditions could uncover novel transformations and expand its synthetic utility. Another unexplored area is the potential for the compound to exhibit intrinsic biological activity, an aspect that has been overshadowed by its use as a synthetic intermediate.

Potential for this compound in Emerging Chemical Disciplines

The unique structural features of this compound suggest significant potential in several emerging chemical disciplines.

Medicinal Chemistry and Chemical Biology : Beyond its role as a simple building block, this compound could serve as a lead fragment in fragment-based drug discovery (FBDD). The combination of the oxolane ring (a known bioisostere for other rings) and the methoxyethyl chain (which can form key hydrogen bonds) makes it an attractive starting point for developing probes and modulators of biological targets. ontosight.aigoogle.com

Materials Science : The amine and ether functionalities present in the molecule make it a candidate for incorporation into functional polymers and materials. It could be explored as a monomer or a cross-linking agent in the synthesis of polyamides or polyimides, potentially imparting improved thermal stability or solubility. It may also serve as a bidentate ligand for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs), where the ether oxygen and amine nitrogen can coordinate to metal centers.

Catalysis : As a chiral amine, enantiomerically pure versions of this compound could be investigated as ligands for asymmetric catalysis. The development of catalysts based on this scaffold could enable new, efficient methods for producing other chiral molecules.

Strategic Directions for Future Research in this compound Chemistry

To unlock the full potential of this compound, future research should be directed along several strategic avenues:

Advanced Synthetic Methodology : A primary focus should be on the development of robust, cost-effective, and stereocontrolled syntheses to access the individual enantiomers of the compound. This would be a critical enabler for its application in asymmetric synthesis and for structure-activity relationship (SAR) studies in drug discovery.

Library Synthesis and Biological Screening : A systematic derivatization of the amine group should be undertaken to create a library of analogues. This library could then be subjected to high-throughput screening against a wide range of biological targets to identify potential lead compounds for therapeutic development. The structural similarity to motifs used in existing agrochemicals and pharmaceuticals suggests this could be a fruitful endeavor. google.com

Physicochemical and Computational Studies : A comprehensive characterization of the compound's physical and chemical properties is necessary. This empirical data, when combined with computational modeling, will allow for a better prediction of its behavior and the properties of its derivatives, accelerating the design of new molecules for specific applications.

Exploration in Polymer and Coordination Chemistry : A dedicated research program should investigate its utility as a monomer or ligand. This involves polymerizing the molecule with suitable co-monomers or reacting it with various metal salts to explore the structures and properties of the resulting materials. Success in this area could lead to new functional materials with tailored properties.

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxyethyl)oxolan-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves oxetane ring formation followed by nucleophilic substitution to introduce the methoxyethyl group. For example:

  • Step 1 : Intramolecular cyclization of a halohydrin precursor (e.g., 3-chloropropanol derivative) under basic conditions (e.g., KOH/EtOH) to form the oxolan-3-amine core .
  • Step 2 : Methoxyethylation via nucleophilic substitution using 2-methoxyethyl bromide in the presence of a base (e.g., NaH in THF) .
  • Critical Factors : Temperature (>60°C accelerates cyclization but may increase side reactions) and solvent polarity (polar aprotic solvents like DMF enhance substitution efficiency). Yield optimization requires precise stoichiometry and inert atmosphere to prevent oxidation .

Q. What purification techniques are recommended for isolating this compound from byproducts?

Methodological Answer:

  • Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove unreacted polar intermediates .
  • Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to separate the target compound from structurally similar byproducts (e.g., N-alkylation side products) .
  • Recrystallization : A mixture of ethyl acetate and hexane (1:3) yields high-purity crystals, confirmed by melting point analysis (expected range: 85–88°C) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include δ ~3.4 ppm (methoxy protons), δ ~3.7–4.0 ppm (oxolan ring protons), and δ ~2.8 ppm (amine protons) .
    • FT-IR : Confirm the presence of N-H stretch (~3350 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 162.1 .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles and electron density distribution for reactivity studies .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • SAR Design : Synthesize analogs with varying substituents (e.g., ethoxyethyl, hydroxyethyl) and compare binding affinities to targets like G-protein-coupled receptors (GPCRs) .
  • Experimental Workflow :
    • In vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., cholinesterase) using fluorometric methods .
    • Molecular Dynamics Simulations : Analyze ligand-receptor interactions (e.g., docking to serotonin receptors) with software like AutoDock Vina .
  • Key Finding : The methoxyethyl group enhances solubility and reduces metabolic degradation compared to bulkier substituents, as shown in pharmacokinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Reconciliation : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular cAMP assays) .
  • Control Experiments : Test for off-target effects via siRNA knockdown of suspected pathways .
  • Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) and apply statistical tools (e.g., Bayesian inference) to identify outliers .

Q. How can computational modeling guide the design of this compound derivatives with improved metabolic stability?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to predict metabolic hotspots (e.g., methoxy group oxidation) .
  • Enzyme Docking : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify susceptible regions .
  • Derivative Synthesis : Replace labile groups (e.g., methoxy with trifluoromethoxy) and validate stability via liver microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.